REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.N1C=CC=CC=1.Cl[CH:19]([OH:21])[CH3:20].[Cl:22]CCl>>[Cl:22][CH2:20][CH2:19][O:21][S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)(=[O:9])=[O:8]
|
Name
|
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature (r.t.) for 15 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a 1 L separatory funnel
|
Type
|
WASH
|
Details
|
washed twice with 300 mL water+50 mL pyridine
|
Type
|
WASH
|
Details
|
each wash)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent at reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.494 mol | |
AMOUNT: MASS | 116 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |